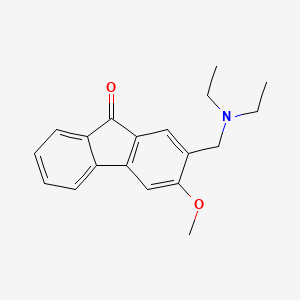
Fluoren-9-one, 2-(diethylamino)methyl-3-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluoren-9-one, 2-(diethylamino)methyl-3-methoxy- is an organic compound with the molecular formula C19H21NO2 It is a derivative of fluorenone, characterized by the presence of a diethylamino group and a methoxy group attached to the fluorenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluoren-9-one, 2-(diethylamino)methyl-3-methoxy- typically involves multi-step organic reactions. One common method is the palladium-catalyzed carbonylative reaction. This method involves the use of phenylboronic acid, a palladium catalyst, and carbon monoxide under controlled conditions to form the fluorenone core . The reaction is carried out in an inert atmosphere, often using toluene as a solvent and sodium as a drying agent. The progress of the reaction is monitored using thin-layer chromatography, and the final product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of Fluoren-9-one, 2-(diethylamino)methyl-3-methoxy- may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production. Industrial methods also emphasize the recycling of solvents and catalysts to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Fluoren-9-one, 2-(diethylamino)methyl-3-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the fluorenone core to fluorenol derivatives.
Substitution: The diethylamino and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone quinones, while reduction can produce fluorenol derivatives.
Scientific Research Applications
Fluoren-9-one, 2-(diethylamino)methyl-3-methoxy- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: In materials science, it is used in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which Fluoren-9-one, 2-(diethylamino)methyl-3-methoxy- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diethylamino group can enhance the compound’s ability to interact with biological membranes, while the methoxy group may influence its electronic properties. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
9-Fluorenone: A simpler derivative of fluorenone without the diethylamino and methoxy groups.
2-Methoxy-fluoren-9-one: Similar to Fluoren-9-one, 2-(diethylamino)methyl-3-methoxy- but lacks the diethylamino group.
Uniqueness
Fluoren-9-one, 2-(diethylamino)methyl-3-methoxy- is unique due to the presence of both diethylamino and methoxy groups, which confer distinct chemical and physical properties. These functional groups enhance its solubility, reactivity, and potential for forming complex molecular structures, making it valuable for various applications.
Properties
CAS No. |
42839-77-0 |
|---|---|
Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-(diethylaminomethyl)-3-methoxyfluoren-9-one |
InChI |
InChI=1S/C19H21NO2/c1-4-20(5-2)12-13-10-17-16(11-18(13)22-3)14-8-6-7-9-15(14)19(17)21/h6-11H,4-5,12H2,1-3H3 |
InChI Key |
ASJXUARCQZTTEE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=CC2=C(C=C1OC)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


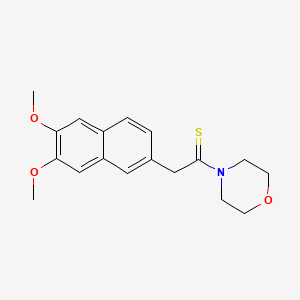
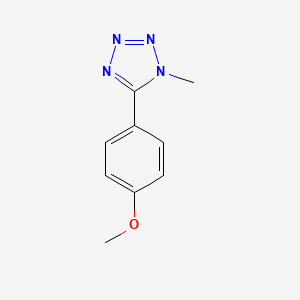
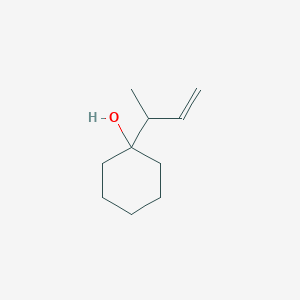
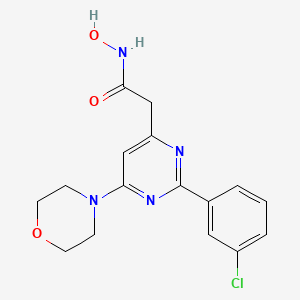
![1-[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]-3-phenylurea](/img/structure/B14662093.png)
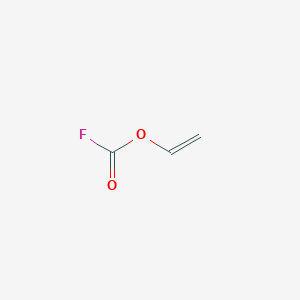

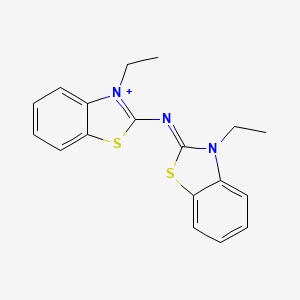
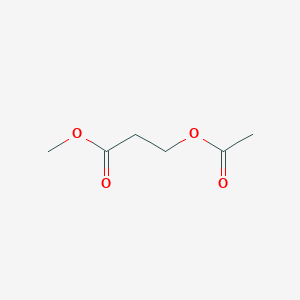

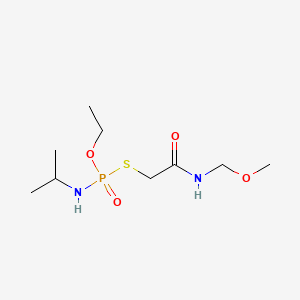
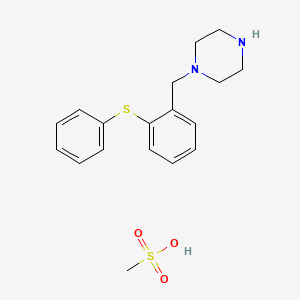
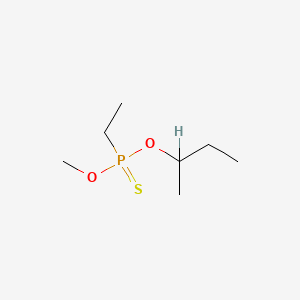
![1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2h-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol](/img/structure/B14662179.png)
